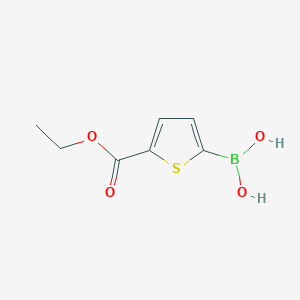

(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid

Description

(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (CAS: 1093120-64-9) is a thiophene-based boronic acid derivative with an ethoxycarbonyl substituent at the 5-position of the thiophene ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated organic materials, pharmaceuticals, and optoelectronic polymers . The ethoxycarbonyl group acts as an electron-withdrawing substituent, modulating the electronic properties of the thiophene ring and influencing its reactivity in palladium-catalyzed coupling reactions. Its safety profile includes hazards such as skin irritation (H315) and respiratory sensitization (H335), necessitating proper handling protocols .

Properties

IUPAC Name |

(5-ethoxycarbonylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBDDYBJDARVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694516 | |

| Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093120-64-9 | |

| Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out under inert atmosphere conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds. It can also participate in other reactions like oxidation and substitution .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products: The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization

(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is primarily utilized as a building block in organic synthesis. Its boronic acid functionality enables it to participate in several key reactions:

- Suzuki Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with halides or pseudohalides. This compound can be used to synthesize complex aromatic compounds.

- Borylation Reactions : The compound can be employed in borylation reactions, where it acts as a borylating agent to introduce boron into various substrates, facilitating further transformations.

- Formation of Boronate Esters : The compound can react with diols to form stable boronate esters, which are useful intermediates in organic synthesis and can serve as protecting groups for alcohols.

Medicinal Chemistry

Biological Interactions

Research indicates that boronic acids, including this compound, can interact with biological targets such as enzymes and receptors. Notably, these interactions often involve the formation of reversible covalent bonds with diols present in biological molecules.

- Drug Development : The ability of this compound to modulate biological activity makes it a candidate for developing targeted therapies. For instance, it could be explored for its potential as an inhibitor of certain enzymes involved in disease pathways.

- Targeted Delivery Systems : The unique properties of boronic acids allow them to be integrated into drug delivery systems that exploit the pH-sensitive nature of boronate complexes.

Materials Science

Polymeric Materials and Sensors

this compound finds applications in materials science due to its ability to form stable complexes and its reactivity:

- Conducting Polymers : The compound can be incorporated into conducting polymers, enhancing their electrical properties and making them suitable for applications in organic electronics.

- Sensor Development : Its ability to form complexes with sugars and other biomolecules allows for the development of sensors that can detect specific analytes based on changes in conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the thiophene ring with various electrophiles, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic characteristics of boronic acid derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid with similar compounds:

Table 1: Substituent Effects on Thiophene- and Furan-Based Boronic Acids

Key Findings :

- Electronic Effects : The ethoxycarbonyl group in the target compound enhances electron deficiency compared to methoxycarbonyl derivatives, improving its suitability for coupling with electron-rich aryl halides .

- Ring Type : Thiophene-based boronic acids exhibit superior conjugation and fluorescence (Φ = 0.15 in thiophene vs. Φ = 0.06 in furan analogs) due to sulfur’s polarizability .

- Steric Hindrance : Bulky substituents like tert-butyl () or bromo-methyl () reduce coupling efficiency by limiting access to the boron center.

Table 2: Comparative Catalytic Performance in Cross-Coupling Reactions

Key Findings :

- The ethoxycarbonyl-substituted derivative achieves moderate yields (~78%) in Suzuki couplings, comparable to acetyl-substituted analogs (~61%) but lower than less sterically hindered compounds like 2-furanylboronic acid (78–83%) .

- Electron-withdrawing groups improve regioselectivity in cross-couplings but may require optimized reaction conditions (e.g., higher catalyst loading) .

Biological Activity

(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological targets, leading to diverse therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring substituted with an ethoxycarbonyl group and a boronic acid functional group. The presence of the boron atom is significant as it can form reversible covalent bonds with diols and other nucleophiles, influencing its biological interactions.

The biological activity of boronic acids is often attributed to their ability to interact with proteins through hydrogen bonding and covalent modifications. Specifically, this compound may exhibit the following mechanisms:

- Protease Inhibition : Boronic acids are known to inhibit proteases by binding to the active site, which can disrupt protein degradation pathways that are critical in cancer progression and other diseases.

- Antiviral Activity : Recent studies have indicated that thiophene derivatives can exhibit antiviral properties, potentially making this compound a candidate for further investigation against viral pathogens.

Biological Activity Data

A summary of the biological activities observed for this compound and related compounds is presented in the following table:

| Activity Type | Efficacy | Reference |

|---|---|---|

| Anticancer | Moderate activity against various cancer cell lines | |

| Antiviral | Effective against EBOV pseudotypes | |

| Protease Inhibition | Inhibitory effects observed in vitro |

Case Studies and Research Findings

Several studies have investigated the biological effects of thiophene-based boronic acids, including this compound:

- Anticancer Studies : Research has shown that compounds with similar structures exhibit selective activity against cancer cell lines such as LAPC-4. The introduction of substituents like fluorine has been linked to increased antiproliferative effects, suggesting that structural modifications can enhance biological activity .

- Antiviral Research : A study evaluating thiophene derivatives found that certain modifications were essential for maintaining antiviral activity against Ebola virus pseudotypes. The presence of specific functional groups significantly influenced the selectivity index, indicating that this compound may also possess similar properties .

- Protease Inhibition Mechanism : The interaction of boronic acids with proteases has been well-documented. For instance, bortezomib, a boron-containing compound, inhibits the 26S proteasome and induces apoptosis in cancer cells. This mechanism could be relevant for understanding how this compound might function in therapeutic contexts .

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid?

The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₃PO₄), and an inert solvent (e.g., THF or DMF) at 60–100°C. For thiophene-based boronic acids, maintaining anhydrous conditions and a 1:1.5–2 molar ratio of boronic acid to aryl halide improves yields. For example, a reaction with 2-(2-bromophenyl)-5-methylthiophene achieved 61% yield using (5-acetylthiophen-2-yl)boronic acid under Pd catalysis .

Q. How can the purity and structural integrity of this boronic acid be confirmed experimentally?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron bonding. Quadrupolar splitting in ¹¹B NMR may obscure boron signals but supports boronic acid presence .

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M⁺] = 600.1036) to verify molecular weight .

- Elemental Analysis : Confirms empirical formula (e.g., C: 68.07%, H: 3.50%, S: 10.67%) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep below -20°C in airtight containers to prevent hydrolysis or oxidation .

- Handling : Use gloves, goggles, and fume hoods. Avoid water contact to minimize decomposition .

- Disposal : Follow institutional guidelines for boronic acid waste, as some derivatives may release toxic boron oxides upon combustion .

Q. How does the ethoxycarbonyl substituent influence the compound’s stability and reactivity?

The electron-withdrawing ethoxycarbonyl group enhances electrophilicity at the boron center, improving cross-coupling efficiency. However, it may reduce shelf life due to increased susceptibility to hydrolysis. Stabilize by storing under nitrogen and using desiccants .

Advanced Research Questions

Q. How can this boronic acid be used to synthesize π-conjugated polymers for optoelectronic applications?

Incorporate the compound into donor-acceptor copolymers via Suzuki coupling. For example, blend with electron-deficient monomers (e.g., C60 derivatives) to create bulk-heterojunction solar cells. The thiophene backbone enhances charge transport, while the ethoxycarbonyl group tunes the HOMO-LUMO gap. Optimize solvent systems (e.g., chlorobenzene) and annealing temperatures to control phase separation .

Q. What strategies mitigate low yields in cross-coupling reactions with sterically hindered aryl halides?

- Catalyst Optimization : Use bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning.

- Microwave Assistance : Shorten reaction times (e.g., 30 min at 120°C) to reduce side reactions .

- Preactivation : Convert boronic acid to the pinacol ester for improved stability and solubility .

Q. Can this compound act as a β-lactamase inhibitor in antibiotic-resistant bacteria?

Structural analogs like benzo[b]thiophen-2-yl boronic acid inhibit class C β-lactamases by mimicking the tetrahedral intermediate of β-lactam hydrolysis. To evaluate this derivative:

- Perform enzyme inhibition assays (e.g., IC₅₀ determination).

- Use X-ray crystallography to analyze binding modes with AmpC β-lactamase .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Docking Studies : Simulate interactions with target enzymes (e.g., β-lactamases) using software like AutoDock Vina.

- QSAR Analysis : Correlate substituent electronic effects (e.g., Hammett σ values) with inhibitory potency.

- ADMET Prediction : Assess pharmacokinetics (e.g., logP, solubility) via tools like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.